![molecular formula C14H15N3O4 B2605829 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butyramide CAS No. 887873-23-6](/img/structure/B2605829.png)

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butyramide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

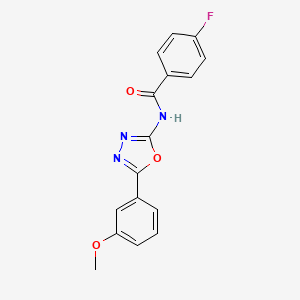

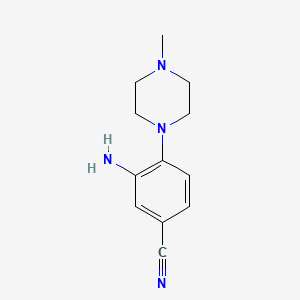

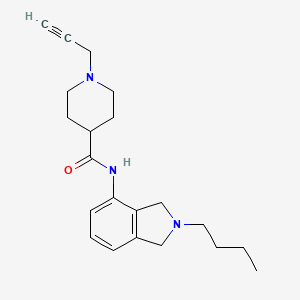

The compound is a derivative of 2,3-dihydrobenzo[b][1,4]dioxin . This core structure is found in various compounds and is known for its aromaticity and stability . The oxadiazole ring and the butyramide group attached to it could potentially give this compound interesting chemical properties, but without specific studies on this compound, it’s hard to say for sure .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of the 2,3-dihydrobenzo[b][1,4]dioxin ring, the 1,3,4-oxadiazol ring, and the butyramide group . These groups would likely confer a degree of polarity to the molecule, and the presence of the aromatic rings could result in pi-pi interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. The presence of the aromatic rings could result in a relatively high degree of stability, and the polarity of the molecule could influence its solubility in various solvents .Aplicaciones Científicas De Investigación

- Application : Researchers have synthesized N-alkyl/aralkyl derivatives of this compound. Specifically, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide and its derivatives were investigated for their cholinesterase inhibition activity. These molecules show promise as potential therapeutic agents for AD .

- Application : The compound’s structural features make it a candidate for developing new antibacterial agents. Further studies could explore its efficacy against specific bacterial strains .

- Application : The compound demonstrated antibacterial activity against Bacillus subtilis and Escherichia coli biofilms. Investigating its mechanism of action and optimizing its biofilm inhibition potential could be valuable .

- Application : This compound, with its sulfonamide moiety, could serve as a building block for dendrimers or ligands in asymmetric catalysis .

- Application : The compound’s structural similarity to benzoxathiine derivatives suggests potential applications in areas such as anticancer research, artificial sweeteners, and serotonin inhibition .

Alzheimer’s Disease Therapeutics

Antiviral and Antibacterial Agents

Biofilm Inhibition

Organic Synthesis and Catalyst Ligands

Benzoxathiine Derivatives

1,3,4-Thiadiazole Derivatives

Mecanismo De Acción

Target of Action

It has been suggested that the compound exhibits moderate to weak inhibition of cholinesterases and lipoxygenase enzymes , which play crucial roles in nerve signal transmission and inflammation, respectively.

Mode of Action

Given its inhibitory effects on cholinesterases and lipoxygenase enzymes , it can be inferred that the compound likely interacts with these enzymes, potentially altering their activity and thus influencing the biochemical processes they are involved in.

Biochemical Pathways

Given its inhibitory effects on cholinesterases and lipoxygenase enzymes , it can be inferred that the compound likely influences pathways related to nerve signal transmission and inflammation.

Result of Action

subtilis and E. coli . This suggests that the compound may influence bacterial growth and biofilm formation.

Direcciones Futuras

Propiedades

IUPAC Name |

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c1-2-3-12(18)15-14-17-16-13(21-14)9-4-5-10-11(8-9)20-7-6-19-10/h4-5,8H,2-3,6-7H2,1H3,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLPUPIDNKKKYES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NN=C(O1)C2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816537 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]butanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-[2-(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2605748.png)

![(5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanamine](/img/structure/B2605751.png)

![3-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile](/img/structure/B2605752.png)

![2'-Amino-6'-ethyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2605755.png)

![3-Methylthieno[2,3-d]triazole-5-carboxylic acid](/img/structure/B2605757.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B2605759.png)

![1-methyl-4-oxo-N-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2605763.png)